11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Description
11-Bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound featuring a fused tricyclic core comprising thiadiazole, pyrimidine, and pyrrole moieties. Its molecular formula is C₁₀H₆BrN₄S, with a molecular weight of 309.16 g/mol (calculated based on substituents in analogous compounds ). The compound’s rigid tricyclic architecture and bromine atom make it a candidate for pharmaceutical and materials science applications, particularly in designing enzyme inhibitors or optoelectronic materials.
Properties
IUPAC Name |
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYILOHRZXJFNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NN=CN3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate can be further reacted with various amines to obtain the desired this compound derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions with amines can produce various amine derivatives of the compound .
Scientific Research Applications
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its therapeutic effects . Additionally, the compound may interact with other molecular targets such as topoisomerases and histone deacetylases, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, electronic, and functional differences between the target compound and analogous tricyclic systems:
Key Comparative Insights:
Reactivity and Functionalization: The bromine atom in the target compound distinguishes it from methyl- or phenyl-substituted analogs, enabling site-specific modifications (e.g., Suzuki coupling or nucleophilic substitution) . In contrast, chlorine in the chlorophenoxy derivative () offers similar reactivity but with reduced steric hindrance.
Crystallographic Behavior :
- Phenyl-substituted analogs () exhibit π–π stacking and C–H···π interactions, stabilizing crystal lattices. The bromine atom’s larger atomic radius may disrupt packing efficiency compared to smaller substituents like methyl.
Biological Activity :
- Methyl and phenyl derivatives () are prioritized for drug development due to improved pharmacokinetics. Brominated analogs may exhibit enhanced binding to halogen-bond-accepting biomolecules, such as proteases or kinases.
Electronic Properties :
- Methoxy and chloro substituents () introduce electron-donating/withdrawing effects, altering the tricyclic system’s aromaticity and optoelectronic behavior. Bromine’s polarizability could enhance charge transport in materials science applications.
Biological Activity
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound belonging to the class of thienopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound suggest potential applications in various biological systems.
The compound exhibits significant interactions with biological macromolecules such as proteins and enzymes. These interactions are crucial for its biochemical activity and therapeutic potential.
Key Biochemical Interactions
- Enzyme Inhibition : It has been shown to inhibit certain protein kinases involved in cellular signaling pathways.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits specific kinases that are critical for cancer cell proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest at various phases, particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Anticancer Studies
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of Cell Growth : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 60 | 25 |
| 50 | 30 | 55 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
- Efficacy Against Staphylococcus aureus : Minimum inhibitory concentration (MIC) was determined to be 25 µg/mL.
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that patients treated with a regimen including this compound experienced improved outcomes compared to historical controls.
- Case Study on Infection Control : Research indicated that incorporating this compound into treatment protocols for bacterial infections led to faster recovery times and reduced resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
